molecular formula C19H16N2OS2 B2761004 9-Methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866842-93-5

9-Methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

Cat. No. B2761004
CAS RN: 866842-93-5
M. Wt: 352.47
InChI Key: OHCGSAWNJPJILO-UHFFFAOYSA-N
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Description

The compound “9-Methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is a heterocyclic compound. Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of substituted aldehydes, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

Pyrimidine is the six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .


Chemical Reactions Analysis

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Scientific Research Applications

Neuroprotective Applications

This compound has been evaluated for its potential as a neuroprotective agent . Neuroprotection is a critical strategy for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Pyrimidine derivatives, including the one , have shown promise in reducing neuronal death and restoring neuronal function .

Anti-neuroinflammatory Properties

The anti-neuroinflammatory activity of pyrimidine derivatives is another significant area of application. These compounds can inhibit the production of pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are implicated in various neurodegenerative conditions .

Anticancer Activity

Pyrimidine scaffolds have been associated with anticancer properties. They are part of a broader group of heterocyclic compounds that have been isolated from nucleic acid hydrolyses and have shown a wide range of biological potential, including acting against cancer cells .

Antiviral Properties

The pyrimidine nucleus is an integral part of DNA and RNA, which imparts diverse pharmacological properties, including antiviral activity. This makes pyrimidine derivatives valuable in the development of new antiviral drugs .

Antimicrobial Efficacy

Pyrimidine derivatives have been described to possess antimicrobial activity, making them potential candidates for the development of new antibiotics. This is particularly important in the face of rising antibiotic resistance .

Anti-inflammatory and Analgesic Effects

These compounds have also been reported to exhibit anti-inflammatory and analgesic effects, which could be beneficial in the treatment of chronic pain and inflammatory diseases .

Antioxidant Properties

The antioxidant activity of pyrimidine derivatives is another area of interest, as oxidative stress is a common pathway in many diseases, including neurodegenerative disorders and cancer .

Antimalarial Potential

Lastly, the therapeutic potential of pyrimidine scaffolds extends to antimalarial activity. This is crucial given the ongoing global challenge of malaria and the need for new therapeutic agents .

Mechanism of Action

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

properties

IUPAC Name

9-methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS2/c1-11-4-3-5-13-10-15-18(22-16(11)13)20-17(21-19(15)23)12-6-8-14(24-2)9-7-12/h3-9H,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCGSAWNJPJILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

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